molecular formula C17H26N2O4S B4470819 1-(ETHANESULFONYL)-N-[2-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE

1-(ETHANESULFONYL)-N-[2-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4470819
M. Wt: 354.5 g/mol
InChI Key: VLZUHXRHICFLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ETHANESULFONYL)-N-[2-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a piperidine ring, an ethanesulfonyl group, and a propan-2-yloxy phenyl group

Preparation Methods

The synthesis of 1-(ETHANESULFONYL)-N-[2-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the piperidine ring, followed by the introduction of the ethanesulfonyl group and the propan-2-yloxy phenyl group. The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

1-(ETHANESULFONYL)-N-[2-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanesulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(ETHANESULFONYL)-N-[2-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-[2-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The propan-2-yloxy phenyl group may enhance the compound’s binding affinity and specificity for its targets. The overall effect of the compound depends on the pathways involved and the cellular context.

Comparison with Similar Compounds

1-(ETHANESULFONYL)-N-[2-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-(2-CHLORO-ETHANESULFONYL)-PENTANE: This compound has a similar ethanesulfonyl group but differs in the rest of its structure.

    1-(2-METHOXY-1-METHYLETHOXY)PROPAN-2-OL: This compound shares the propan-2-yloxy group but lacks the piperidine ring and ethanesulfonyl group. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other compounds.

Properties

IUPAC Name

1-ethylsulfonyl-N-(2-propan-2-yloxyphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-4-24(21,22)19-11-9-14(10-12-19)17(20)18-15-7-5-6-8-16(15)23-13(2)3/h5-8,13-14H,4,9-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZUHXRHICFLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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